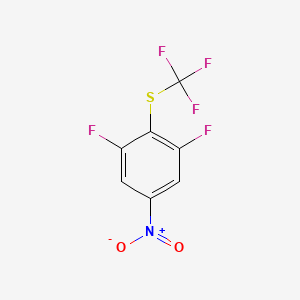
1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene typically involves the nitration of 1,3-difluoro-2-(trifluoromethylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3-difluoro-5-amino-2-(trifluoromethylthio)benzene.
Oxidation: Formation of 1,3-difluoro-5-nitro-2-(trifluoromethylsulfonyl)benzene.
Scientific Research Applications
1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and nitro groups can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can form strong hydrogen bonds with biological molecules. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially less biologically active.
1,3-Difluoro-5-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical reactivity and biological properties.
1,3-Difluoro-2-(trifluoromethylthio)benzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
1,3-Difluoro-5-nitro-2-(trifluoromethylthio)benzene is unique due to the combination of its functional groups. The presence of both fluorine and nitro groups enhances its chemical reactivity and potential biological activity. The trifluoromethylthio group adds to its lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H2F5NO2S |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,3-difluoro-5-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H |
InChI Key |
KBOVJXJCTKHSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















